4-Methyl-N-pyridin-2-yl-benzenesulfonamide
Overview
Description
4-Methyl-N-pyridin-2-yl-benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. The compound features a benzenesulfonamide moiety substituted with a methyl group and a pyridinyl group, which can interact with various biological targets and exhibit a range of pharmacological effects.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves the condensation of appropriate aldehydes with sulfonamides. For instance, the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA) was achieved through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . Similarly, other derivatives, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, were synthesized and structurally characterized, indicating the versatility of the synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often elucidated using X-ray diffraction techniques. For example, the crystal and molecular structure of certain copper(II) and nickel(II) complexes containing 4-methyl-N-(2-pyridin-2-yl-ethyl)benzenesulfonamide were determined, revealing a distorted square-planar environment around the metal atoms . The zwitterionic form of N-(4-pyridyl)benzenesulfonamide also crystallizes as a zwitterionic tautomer, with evidence for conjugation between the anionic N atom and the pyridinium ring .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can form complexes with various metals, as seen in the electrochemical synthesis of bis{4-methyl-N-(2-pyridin-2-yl-ethyl)benzenesulfonamide}copper(II) and nickel(II) . These compounds can also participate in hydrogen bonding and π-π interactions, contributing to their stability and potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as absorption wavelengths, vibrational frequencies, and chemical shifts, can be investigated using spectroscopic methods and computational studies. For instance, the sulfonamide compound 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was characterized by FT-IR, NMR, UV-Vis, and X-ray single crystal techniques, with theoretical calculations supporting the experimental data . The antimicrobial activity of these compounds is often evaluated using methods like the disk well diffusion method, indicating their potential as therapeutic agents .
Scientific Research Applications
Synthesis and Structural Characterization
The compound 4-Methyl-N-pyridin-2-yl-benzenesulfonamide has been involved in various synthesis processes, particularly in the creation of CCR5 antagonists used in HIV-1 infection prevention. These antagonists are synthesized using intermediates derived from benzenesulfonamides, indicating the compound's potential in developing HIV-1 targeting drugs (Cheng De-ju, 2015).
Electrochemical Synthesis and Crystal Structures
This compound has been used in the electrochemical synthesis of copper(II) and nickel(II) complexes. The crystal and molecular structures of these complexes, crucial in various chemical applications, have been determined by X-ray diffraction (Mari´a L. Dura´n et al., 1997).
Antimicrobial Activity
4-Methyl-N-pyridin-2-yl-benzenesulfonamide has been used in synthesizing novel compounds with significant antimicrobial activity. These synthesized compounds have shown effectiveness against various pathogens, indicating their potential in developing new antimicrobial agents (N. Elangovan et al., 2021).
Photophysicochemical Properties
The compound has also been studied for its photophysicochemical properties. In particular, its derivatives have been used to synthesize zinc(II) phthalocyanine compounds with potential applications in photocatalytic processes and possibly in photodynamic therapy (Gülen Atiye Öncül et al., 2021).
Molecular and Supramolecular Structures
Its derivatives have been analyzed for their molecular and supramolecular structures, which are critical in understanding their chemical properties and potential applications in various scientific fields (Danielle L Jacobs et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-N-pyridin-2-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-10-5-7-11(8-6-10)17(15,16)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEDVXAZNHMVLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328029 | |
Record name | 4-Methyl-N-(pyridin-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-pyridin-2-yl-benzenesulfonamide | |
CAS RN |
52776-76-8 | |
Record name | 4-Methyl-N-(pyridin-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYL-N-PYRIDIN-2-YL-BENZENESULFONAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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